
(4-Chlorophenyl)(cyclobutyl)methanamine
Overview
Description
(4-Chlorophenyl)(cyclobutyl)methanamine is an organic compound with the molecular formula C11H14ClN It is characterized by a cyclobutyl group attached to a methanamine moiety, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cyclobutyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclobutylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
(4-Chlorophenyl)(cyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for complex chemical structures.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(1-(4-Chlorophenyl)cyclobutyl)methanamine: This compound has a similar structure but differs in the position of the substituents.
(4-Chlorophenyl)(cyclopropyl)methanamine: This compound has a cyclopropyl group instead of a cyclobutyl group.
(4-Fluorophenyl)(cyclobutyl)methanamine: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness: (4-Chlorophenyl)(cyclobutyl)methanamine is unique due to its specific combination of a cyclobutyl group and a 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(4-Chlorophenyl)(cyclobutyl)methanamine, also known by its chemical formula CHClN, is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound is characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and an amine functional group. Its structural complexity contributes to unique chemical properties that may influence its biological interactions.
The compound belongs to a class of amines that can exhibit various biological activities based on their structural modifications. The presence of the chlorophenyl group is particularly significant, as halogenated phenyl groups often enhance pharmacological properties due to increased lipophilicity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including receptors and enzymes. It may act as a ligand, modulating the activity of these targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to neurotransmitter receptors, influencing signaling pathways.
- Signal Transduction Modulation : By interacting with various cellular proteins, it may alter signal transduction processes.
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis. For instance, derivatives in the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against this pathogen, suggesting that structural analogs could be effective against bacterial infections .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications on the phenyl and cyclobutane moieties could significantly impact biological activity. For example, substituents at specific positions on the phenyl ring were found to enhance potency while maintaining favorable physicochemical properties .
Compound | MIC (µM) | cLogP | TPSA |
---|---|---|---|
4PP-1 | 6.3 | 5.06 | 19.03 |
4PP-2 | 2.0 | 5.17 | 19.03 |
4PP-3 | 6.8 | 5.06 | 19.03 |
... | ... | ... | ... |
Sibutramine Metabolism
This compound is recognized as a metabolite of sibutramine, an anti-obesity medication previously withdrawn due to cardiovascular risks. Research into its metabolic pathways has revealed that it undergoes N-demethylation, producing biologically active metabolites that may retain some pharmacological effects.
Pharmaceutical Applications
The compound has been investigated for its role in drug development, particularly as a precursor for synthesizing more complex molecules with therapeutic potential. Its unique structural features make it a valuable candidate for further exploration in pharmaceutical research .
Properties
IUPAC Name |
(4-chlorophenyl)-cyclobutylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAYPKELLUGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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